NPS ALX COMPOUND 4A DIHYDROCHLORIDE
Overview
Description
NPS ALX Compound 4a dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine6 (5-HT6) receptor. This compound has an IC50 value of 7.2 nM and a Ki value of 0.2 nM, indicating its high affinity and effectiveness . It is primarily used in scientific research to study the 5-HT6 receptor, which is involved in various neurological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NPS ALX Compound 4a dihydrochloride involves multiple steps, including the formation of the core bicyclopiperazinyl or bicyclopiperidinyl structure, followed by the attachment of the arylsulfonylindole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions: NPS ALX Compound 4a dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives of the compound with different functional groups attached .
Scientific Research Applications
NPS ALX Compound 4a dihydrochloride is widely used in scientific research due to its selective antagonism of the 5-HT6 receptor. This receptor is implicated in several neurological conditions, including schizophrenia, depression, and memory dysfunction . Researchers use this compound to study the role of the 5-HT6 receptor in these conditions and to develop potential therapeutic agents .
Mechanism of Action
The mechanism of action of NPS ALX Compound 4a dihydrochloride involves its binding to the 5-HT6 receptor, thereby blocking the receptor’s activity. This inhibition affects the downstream signaling pathways associated with the receptor, leading to changes in neurotransmitter release and neuronal activity . The molecular targets include the 5-HT6 receptor itself and the associated G-protein coupled signaling pathways .
Comparison with Similar Compounds
Similar Compounds:
- Alverine citrate: A 5-HT1A receptor antagonist used for functional gastrointestinal disorders .
- Dapoxetine hydrochloride: A selective serotonin reuptake inhibitor used for premature ejaculation .
- Clozapine N-oxide: A dopamine antagonist and selective muscarinic M4 receptor agonist .
Uniqueness: NPS ALX Compound 4a dihydrochloride is unique due to its high selectivity and potency for the 5-HT6 receptor. This makes it a valuable tool for studying the specific role of this receptor in various neurological conditions, distinguishing it from other compounds that may have broader or less selective activity .
Properties
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S.2ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQYORJJFZQWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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